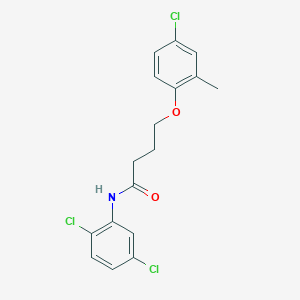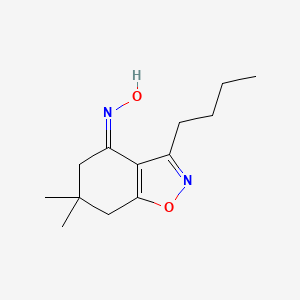![molecular formula C23H24ClN3O4 B4945777 Ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate CAS No. 5936-03-8](/img/structure/B4945777.png)
Ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound that features a piperazine ring, a pyrrolidine ring, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized by reacting 4-chlorophenylamine with ethylene glycol in the presence of a catalyst.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed by reacting succinic anhydride with ammonia.
Coupling Reaction: The piperazine and pyrrolidine derivatives are then coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves esterification with ethyl benzoate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: The major products would include oxidized derivatives of the piperazine and pyrrolidine rings.
Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)piperazine: A simpler compound with similar pharmacological properties.
1-(2-Pyrrolidinylmethyl)piperazine: Another compound with a piperazine and pyrrolidine ring, but with different substituents.
Ethyl 4-aminobenzoate: Shares the benzoate ester group but lacks the piperazine and pyrrolidine rings.
Uniqueness
Ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate is unique due to its combination of structural features, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-2-31-23(30)16-3-7-19(8-4-16)27-21(28)15-20(22(27)29)26-13-11-25(12-14-26)18-9-5-17(24)6-10-18/h3-10,20H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFOBMNSAPZYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386989 |
Source


|
| Record name | ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5936-03-8 |
Source


|
| Record name | ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-Pyrimidin-5-ylphenyl)pyrazol-1-yl]acetamide](/img/structure/B4945711.png)
![2-(1H-indol-3-yl)-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]ethanamine](/img/structure/B4945716.png)

![5,9-dimethyl-1-{[2-(4-morpholinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4945732.png)

![N~3~-acetyl-N~1~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide](/img/structure/B4945744.png)
![2-Chloro-4-[(2-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B4945751.png)



![4,5-DIMETHYL 2-{1-[2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETYL]-7-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B4945779.png)
![2-[(2-methylbenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4945785.png)
![N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4945792.png)
